1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline
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Description
1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Compounds similar to the one have been investigated for their antibacterial properties. For instance, oxazolidinones, including piperazinyl derivatives, exhibit activity against gram-positive pathogens like methicillin-resistant Staphylococcus aureus and selected anaerobic organisms. Such compounds have shown potential in vivo potency comparable to that of known antibacterials like linezolid, highlighting their potential as novel antibacterial agents (Tucker et al., 1998).
Neurological Disease Imaging
Research into compounds with structural features similar to "(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone" includes their application in imaging for neurological diseases. For example, derivatives have been synthesized for potential use as PET agents to image the LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of such compounds in neuroimaging and diagnostics (Wang et al., 2017).
Insecticidal Activity
Pyridine derivatives have been synthesized and evaluated for their toxicity against pests such as the cowpea aphid, Aphis craccivora. Studies found that certain compounds exhibit significant insecticidal activity, suggesting potential agricultural applications for similar chemical structures (Bakhite et al., 2014).
Antimicrobial and Analgesic Agents
Research has also been conducted on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest that structurally related compounds could serve as leads for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Serotonin Antagonists
Compounds containing isoquinolinone and pyridone moieties have been explored for their potential as serotonin antagonists. Such studies indicate their relevance in developing treatments for conditions mediated by serotonin receptors (Matsui et al., 1992).
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-10-22-19(23-11-14)26-15-5-3-9-24(12-15)18(25)17-16-6-2-1-4-13(16)7-8-21-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESNDKJPCIWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.